molecular formula C17H21N7 B6100186 2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine

2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine

Cat. No.: B6100186
M. Wt: 323.4 g/mol
InChI Key: ZNMNIGMPNPQBEP-UHFFFAOYSA-N
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Description

2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine is a complex organic compound that features a combination of imidazole, piperidine, triazole, and pyridine rings

Properties

IUPAC Name

2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-2-6-19-16(5-1)17-12-24(22-21-17)10-14-4-3-7-23(9-14)11-15-8-18-13-20-15/h1-2,5-6,8,12-14H,3-4,7,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMNIGMPNPQBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CN2)CN3C=C(N=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine typically involves multi-step reactions that incorporate the formation of each ring structure followed by their assembly into the final compound. Common synthetic routes include:

    Formation of Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.

    Formation of Piperidine Ring: Piperidine can be synthesized from pyridine through hydrogenation.

    Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Assembly of the Final Compound: The individual ring structures are then linked through various coupling reactions, often involving reagents like palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and triazole derivatives.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. This compound may also modulate signaling pathways by binding to receptors or inhibiting enzymes involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins.

Uniqueness

2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

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